

Application Notes and Protocols for Nigericin-Induced NLRP3 Inflammasome Activation

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Compound of Interest

Compound Name: *Nigericin sodium salt*

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Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1 β (IL-1 β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.^{[1][2]} Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic research.^[2]

Nigericin sodium salt, a microbial toxin from *Streptomyces hygroscopicus*, is a potent and widely used chemical for inducing NLRP3 inflammasome activation in vitro.^{[3][4]} As a potassium ionophore, Nigericin facilitates the efflux of potassium ions (K $+$) from the cell, a key triggering event for the assembly and activation of the NLRP3 inflammasome.^{[1][3][4]} This document provides detailed protocols for using Nigericin to activate the NLRP3 inflammasome in relevant cell types, methods for quantifying this activation, and application notes for researchers, scientists, and drug development professionals.

Principle of the Assay

The canonical activation of the NLRP3 inflammasome is a two-step process:

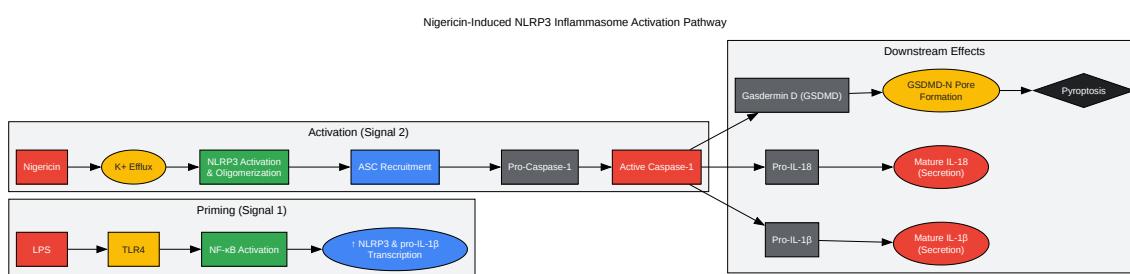
- Priming (Signal 1): This step involves the transcriptional upregulation of key inflammasome components, including NLRP3 itself and pro-IL-1 β .^{[1][5]} This is typically achieved by

stimulating cells with pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activates the NF- κ B signaling pathway.[5]

- Activation (Signal 2): This step is triggered by a variety of stimuli, including Nigericin.[4][5] Nigericin-induced K⁺ efflux leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment and auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[3][5] Active caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, biologically active forms, which are then secreted from the cell.[3][5] Caspase-1 also cleaves gasdermin D (GSDMD), leading to pore formation in the cell membrane and pyroptotic cell death.[6]

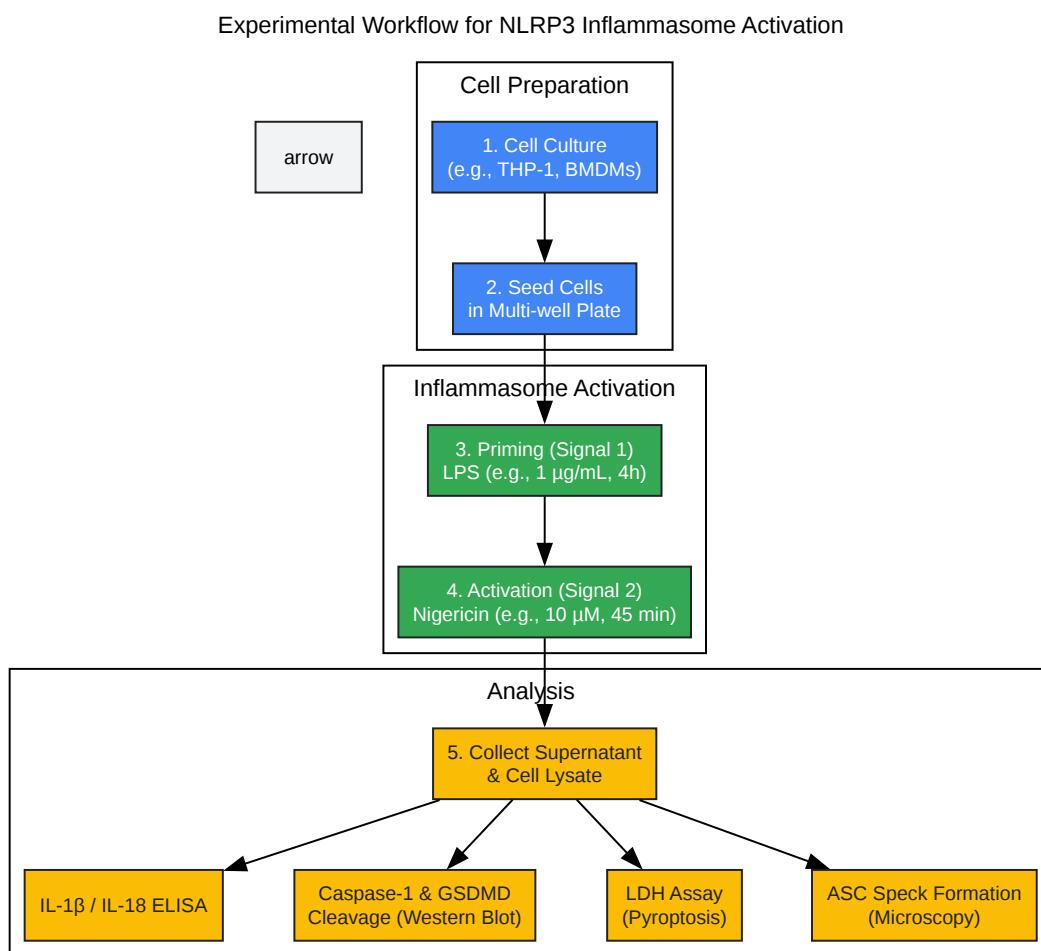
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Nigericin-induced NLRP3 inflammasome signaling pathway and a typical experimental workflow for its activation and analysis.



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Caption: Nigericin-induced NLRP3 inflammasome activation pathway.

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Caption: Experimental workflow for NLRP3 inflammasome activation and analysis.

Experimental Protocols

Materials

- **Nigericin sodium salt** (e.g., InvivoGen, t1rl-nig; Sigma-Aldrich, N7143)[[4](#)]
- LPS from *E. coli* O26:B6 (e.g., Sigma-Aldrich, L2654)[[7](#)]
- Cell lines:
 - Human monocytic THP-1 cells (ATCC TIB-202)
 - Mouse bone marrow-derived macrophages (BMDMs)
 - Primary human peripheral blood mononuclear cells (PBMCs)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Reagents for analysis:
 - ELISA kits for human or mouse IL-1 β (e.g., R&D Systems, BioLegend)
 - LDH cytotoxicity assay kit (e.g., Promega, Thermo Fisher)
 - Antibodies for Western blot: anti-caspase-1, anti-IL-1 β , anti-GSDMD, anti-ASC, anti-NLRP3
 - Reagents for ASC oligomerization assay (DSS crosslinker)

Protocol 1: NLRP3 Inflammasome Activation in THP-1 Monocytes

This protocol is adapted for undifferentiated THP-1 cells, which constitutively express sufficient levels of NLRP3 for activation.[[8](#)]

- Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5×10^5 cells/well in complete RPMI-1640 medium. Allow cells to rest for 2-4 hours.
- Priming (Signal 1): Prime the cells with LPS at a final concentration of 1 $\mu\text{g/mL}$ for 4 hours at 37°C in a CO₂ incubator.[6][9]
- Activation (Signal 2): After priming, add **Nigericin sodium salt** to a final concentration of 10 μM .[6][7]
- Incubation: Incubate the cells for 45 minutes to 2 hours at 37°C.[6][7] Shorter incubation times (45 min) are often sufficient for IL-1 β release, while longer times (2h) may be used for ASC oligomerization assays.[6][7]
- Sample Collection:
 - Carefully collect the cell culture supernatant for IL-1 β ELISA and LDH assay. Centrifuge to remove cell debris.
 - Lyse the remaining cells for Western blot analysis of pro-IL-1 β and cleaved caspase-1.

Protocol 2: NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

- Cell Seeding: Seed BMDMs in a 24-well plate at a density of 5×10^5 cells/well in complete DMEM and allow them to adhere overnight.[9]
- Priming (Signal 1): Prime the BMDMs with LPS (500 ng/mL to 1 $\mu\text{g/mL}$) for 3-4 hours at 37°C.[9][10][11]
- Inhibitor Treatment (Optional): If testing inhibitors, remove the LPS-containing medium, wash once with warm PBS, and add medium containing the inhibitor for 1 hour prior to activation. [9]
- Activation (Signal 2): Add Nigericin to a final concentration of 10-20 μM .[10][11]
- Incubation: Incubate for 30-45 minutes for ATP and Nigericin to avoid excessive cell death. [10] For crystalline activators, a longer incubation of 6 hours may be necessary.[10]

- Sample Collection: Collect supernatant and cell lysates as described in Protocol 1.

Methods for Detection and Quantification

- IL-1 β /IL-18 ELISA: Measure the concentration of mature IL-1 β or IL-18 in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions. This is a common surrogate for inflammasome activation.[10]
- Western Blot for Caspase-1 Cleavage: Detect the cleavage of pro-caspase-1 (p45) into its active subunits (p20 and p10) in the cell lysate or supernatant.[12] The appearance of the p20 or p10 band is a hallmark of inflammasome activation.
- LDH Cytotoxicity Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.[10]
- ASC Oligomerization Assay: This assay detects the formation of large ASC protein complexes (specks) upon inflammasome activation.
 - Lyse cells and separate the soluble and insoluble fractions.
 - Crosslink proteins in the insoluble fraction with DSS.
 - Analyze the crosslinked pellet by Western blot for ASC monomers, dimers, and high-molecular-weight oligomers.[6]
- ASC Speck Visualization: Use immunofluorescence microscopy to visualize the formation of ASC specks within cells.[10][13]

Data Presentation

The following tables summarize quantitative data from representative studies on Nigericin-induced NLRP3 inflammasome activation.

Table 1: Nigericin-Induced IL-1 β and IL-18 Release in THP-1 Cells and Human Monocytes

Cell Type	Priming (Signal 1)	Activation (Signal 2)	Incubation Time	Measured Cytokine	Result (pg/mL, Mean ± SD)	Reference
THP-1 Cells	Unprimed	Nigericin (10 µM)	45 min	IL-1β	Not Detected	[6][14]
THP-1 Cells	LPS (1 µg/mL, 4h)	Nigericin (10 µM)	45 min	IL-1β	~1500	[6][14]
THP-1 Cells	Unprimed	Nigericin (10 µM)	45 min	IL-18	~600	[6][14]
THP-1 Cells	LPS (1 µg/mL, 4h)	Nigericin (10 µM)	45 min	IL-18	~600	[6][14]
Human Monocytes	Unprimed	Nigericin (10 µM)	45 min	IL-1β	Not Detected	[6]
Human Monocytes	LPS (1 µg/mL, 4h)	Nigericin (10 µM)	45 min	IL-1β	~2000	[6]
Human Monocytes	Unprimed	Nigericin (10 µM)	45 min	IL-18	~1000	[6]
Human Monocytes	LPS (1 µg/mL, 4h)	Nigericin (10 µM)	45 min	IL-18	~1500	[6]

Table 2: Working Concentrations and Incubation Times for NLRP3 Activation

Cell Type	Priming Stimulus	Priming Concentration & Time	Activation Stimulus	Activation Concentration & Time	Reference
Human Monocytes/T- HP-1	LPS	1 µg/mL, 4h	Nigericin	10 µM, 45 min - 2h	[6][7]
Mouse BMDMs	LPS	500 ng/mL, 3- 4h	Nigericin	10-20 µM, 30-45 min	[10][11]
Human moDCs	R848 (TLR8 agonist)	Not specified	Nigericin	Not specified	[15]
Cerebral Organoids	LPS	100 ng/mL, 3h	Nigericin	10 µM, 1-16h	[13]

Troubleshooting and Expected Results

- No/Low IL-1 β Secretion:
 - Insufficient Priming: Ensure LPS is potent and used at the correct concentration and for a sufficient duration. Check for upregulation of NLRP3 and IL1B mRNA by qPCR.
 - Cell Viability: High concentrations of Nigericin or prolonged incubation can lead to excessive cell death, preventing cytokine secretion. Optimize Nigericin concentration and incubation time.
 - Cell Type: Not all cell types express the necessary components for NLRP3 activation. THP-1 cells and BMDMs are reliable models. Note that some cell lines, like RAW 264.7 macrophages, lack ASC and are incapable of canonical NLRP3 activation.[3]
- High Background/Spontaneous Activation:
 - Cell Culture Contamination: Mycoplasma or other contaminants can prime cells. Ensure sterile technique and test for contamination.
 - Cell Stress: Over-confluent cells or poor cell health can lead to spontaneous inflammasome activation. Maintain healthy, sub-confluent cultures.

- Variability between Experiments:
 - Reagent Consistency: Use the same lot of LPS and Nigericin where possible, as potency can vary.
 - Cell Passage Number: Use cells within a consistent and low passage number range, as characteristics can change over time in culture.

Expected Results: Upon successful priming and activation, you should observe a significant increase in mature IL-1 β in the supernatant of LPS + Nigericin-treated cells compared to controls (untreated, LPS only, Nigericin only).[6] This should be accompanied by the appearance of cleaved caspase-1 (p20/p10) in Western blots and increased LDH release. In unprimed human monocytes, Nigericin can induce IL-18 release and pyroptosis without IL-1 β secretion, as pro-IL-18 is often constitutively expressed.[6][7]

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